molecular formula C₁₀H₁₃N₅O₄ B1662781 2'-Deoxyguanosine CAS No. 961-07-9

2'-Deoxyguanosine

Cat. No. B1662781
CAS RN: 961-07-9
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine (dG) is composed of the purine nucleoside guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP which is used by DNA polymerases and reverse transcriptases to synthesize DNA .


Synthesis Analysis

The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups, followed by nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride. The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis. Finally, 2’-deoxyguanosine is obtained from the diaminopurine intermediate by deaminase-catalyzed reaction .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine is C10H13N5O4. It has an average mass of 267.241 Da and a monoisotopic mass of 267.096741 Da .


Chemical Reactions Analysis

In the presence of iron Fenton oxidation, 2’-deoxyguanosine reacts in bicarbonate buffer to yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙−. Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ . Additionally, the addition of a hydroxyl radical to the base moiety of 2’-deoxyguanosine leads to the formation of two main radicals exhibiting oxidizing and reducing properties, respectively .


Physical And Chemical Properties Analysis

2’-Deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 267.24 . It is slightly soluble in water .

Mechanism of Action

Target of Action

2’-Deoxyguanosine primarily targets two enzymes: Nucleoside diphosphate kinase A and Anaerobic ribonucleoside-triphosphate reductase . These enzymes play crucial roles in nucleotide metabolism, which is essential for DNA synthesis and repair .

Mode of Action

2’-Deoxyguanosine interacts with its targets to influence the balance of nucleotides within the cell . This interaction can lead to changes in DNA synthesis and repair mechanisms, potentially affecting cellular function .

Biochemical Pathways

2’-Deoxyguanosine is involved in the purine metabolism pathway . It can be used as a substrate by enzymes like thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade for the production of 2’-deoxyguanosine . This process is crucial for the synthesis of anti-tumor nucleoside drugs and biomarkers in type 2 diabetes .

Pharmacokinetics

It’s known that it is extensively metabolized by the liver, with less than 2% excreted as unchanged drug in the urine .

Result of Action

The action of 2’-Deoxyguanosine can lead to changes in cellular function, particularly in relation to DNA synthesis and repair . It’s a key medicinal intermediate used to synthesize anti-cancer drugs and biomarkers in type 2 diabetes . It can also be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2′-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker .

Action Environment

The action of 2’-Deoxyguanosine can be influenced by various environmental factors. For instance, the efficiency of its synthesis can be affected by parameters such as whole-cell catalyst loading, temperature, pH, and the ratio of thymidine to guanine . Understanding these factors can help optimize the use of 2’-Deoxyguanosine in various applications, from drug synthesis to disease biomarker production .

Safety and Hazards

2’-Deoxyguanosine is harmful if swallowed . It can cause eye irritation . It should be kept away from heat and sources of ignition . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883626
Record name Guanosine, 2'-deoxy-
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Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Deoxyguanosine
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Product Name

2'-Deoxyguanosine

CAS RN

961-07-9, 38559-49-8
Record name Deoxyguanosine
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Record name Deoxyguanosine
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Record name Deoxyguanosine-14C
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Record name Guanosine, 2'-deoxy-
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Record name Guanosine, 2'-deoxy-
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Record name 2'-deoxyguanosine
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Record name 2'-DEOXYGUANOSINE
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Melting Point

300 °C
Record name Deoxyguanosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Deoxyguanosine
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2'-Deoxyguanosine
Reactant of Route 3
2'-Deoxyguanosine
Reactant of Route 4
2'-Deoxyguanosine
Reactant of Route 5
2'-Deoxyguanosine
Reactant of Route 6
2'-Deoxyguanosine

Q & A

ANone: The molecular formula of dG is C10H13N5O4, and its molecular weight is 267.24 g/mol.

A: Yes, dG can be characterized by various spectroscopic techniques, including UV-Vis spectrophotometry, NMR (1H and 13C), and mass spectrometry. For example, mass spectrometry analysis and NMR measurements were used to characterize the two 4R and 4S diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, major oxidation products of dG. []

A: dG is relatively stable under physiological conditions, but it can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). []

A: Singlet oxygen reacts with dG primarily through a type II photosensitization mechanism, forming the two diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine as the major products. [, ]

A: DEB reacts with dG to form several pairs of diastereomeric adducts, including N-(2-hydroxy-1-oxiranylethyl)-2'-deoxyguanosine, 7,8-dihydroxy-3-(2-deoxy-beta-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one, 1-(2-hydroxy-2-oxiranylethyl)-2'-deoxyguanosine, 1-[3-chloro-2-hydroxy-1-(hydroxymethyl)propyl]-2'-deoxyguanosine, and 4,8-dihydroxy-1-(2-deoxy-beta-d-erythro-pentofuranosyl)-9-hydroxymethyl-6,7,8,9-tetrahydro-1H-pyrimido[2,1-b]purinium ion. []

A: Acetaldehyde, a metabolite of ethanol, can react with dG to form N2-ethyl-dG adducts. These adducts have been detected in the DNA of alcoholic patients, suggesting their potential role in alcohol-related carcinogenesis. []

A: This reaction generates 1,N(2)-etheno-2'-deoxyguanosine, a mutagenic DNA lesion. This finding links a primary product of lipid peroxidation to a mutagenic DNA lesion detected in human tissues. []

A: Nitrous acid can react with dG to form 2'-deoxyoxanosine. This reaction proceeds through a diazoate intermediate and is influenced by factors like pH and temperature. []

A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the formation of sugar radicals in a hydrated one-electron oxidized dG system. [] Additionally, PM3 calculations have been used to examine the interaction of chlorpromazine with 2'-deoxyguanosine-5'-monophosphate (dGMP). []

A: Conformational searches, combining molecular dynamics simulations and quantum mechanics calculations, have been used to study the relative populations of different tautomeric forms of the 2'-deoxyguanosine-5-fluorouridine mismatch. This helps in understanding the higher probability of this mismatch, which has implications in transcriptional studies. []

A: Various analytical techniques are employed, including HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ]

A: Isotope dilution mass spectrometry, using isotopically labeled internal standards, improves the accuracy of dG and its adduct quantification. [, ]

A: Oxidative damage to dG, particularly the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is implicated in mutagenesis, carcinogenesis, and aging. []

A: 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common mutation observed in various cancers. []

A: Yes, cells possess DNA repair pathways, such as base excision repair, to remove 8-oxodG and other damaged bases from DNA. []

A: The formation of dG adducts, such as those derived from acrolein, is linked to multistage carcinogenesis processes. []

A: Urinary 8-OHdG is a biomarker of oxidative stress and has been studied in various diseases, including porphyria, cancer, and hemodialysis. [, ]

A: 2'-Deoxyguanosine treatment is used to deplete lymphocytes in donor embryonic thymus before transplantation into nude mice, providing a model to study T-cell development. []

A: DNA tetrahedra containing dG-based intrastrand cross-links have been explored as potential drug delivery platforms, with controlled disassembly triggered by DNA repair proteins like hAGT. []

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